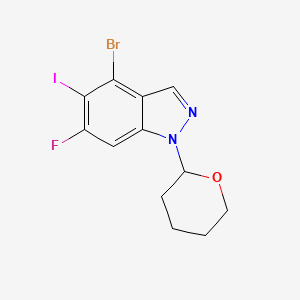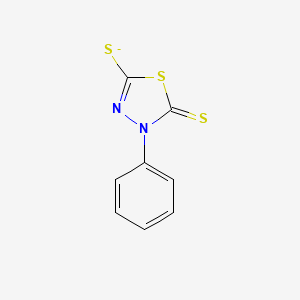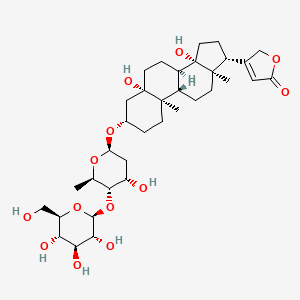
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is a chemical compound with the CAS number 2940962-03-6 . This compound is a combination of N-(2-methoxyethyl)but-3-en-1-amine and oxalic acid, forming a salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)but-3-en-1-amine involves the reaction of but-3-en-1-amine with 2-methoxyethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid include:
- N-(2-methoxyethyl)but-3-en-1-amine
- N-(2-methoxyethyl)but-3-en-1-amine hydrochloride
- N-(2-methoxyethyl)but-3-en-1-amine sulfate
Uniqueness
This compound is unique due to its combination with oxalic acid, which imparts specific chemical properties and enhances its solubility and stability. This makes it particularly useful in certain applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H17NO5 |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15NO.C2H2O4/c1-3-4-5-8-6-7-9-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |
Clave InChI |
LCZIQMSENGLLOJ-UHFFFAOYSA-N |
SMILES canónico |
COCCNCCC=C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)


